5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-8-6(2-1-4-12-8)7-3-5-14-10(7)13-9/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKXIOXSXQDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C3C(=C21)C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Target Engagement of Furo 3,2 F 1 2 Naphthyridine Derivatives
Signaling Pathway Modulation by Furo[3,2-f]naphthyridine DerivativesThe effect of 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine on any cellular signaling pathways has not been documented.
Further research is required to elucidate the pharmacological profile of 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine.
Computational and Chemoinformatics Studies of Furo 3,2 F Nih.govresearchgate.netnaphthyridine Derivatives
Computational and chemoinformatics approaches have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to investigate molecular interactions, predict biological activity, and design novel therapeutic agents. For furo[3,2-f] nih.govresearchgate.netnaphthyridine derivatives, these in silico methods provide profound insights into their structure-activity relationships (SAR) and mechanisms of action, guiding the synthesis and development of more potent and selective compounds.
Future Research Directions and Therapeutic Potential of the Furo 3,2 F 1 2 Naphthyridine Scaffold
5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine as a Lead Compound for Preclinical Development
5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine has been identified as a promising lead compound, a starting point for the design and synthesis of new drugs. Its rigid, planar structure combined with the electronegative chlorine atom provides a foundation for developing potent and selective inhibitors for various biological targets. The preclinical development pipeline for this compound would involve a systematic evaluation of its ADME (absorption, distribution, metabolism, and excretion) properties, pharmacokinetic profiles, and preliminary toxicity assessments.
The core naphthyridine structure is a privileged scaffold in medicinal chemistry, known to interact with various biological targets, including enzymes like topoisomerase II and DNA. The addition of the dihydrofuro ring and the chloro substituent modifies its steric and electronic profile, potentially leading to novel mechanisms of action or improved selectivity for specific targets. Future preclinical studies should focus on identifying its primary molecular targets and elucidating its mechanism of action to guide further optimization and therapeutic application.
Optimization Strategies for Enhanced Efficacy and Target Selectivity
To advance the therapeutic potential of the furo[3,2-f]naphthyridine scaffold, focused optimization strategies are essential. These efforts typically revolve around systematic structural modifications to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this context, providing insights into how specific chemical modifications influence the compound's efficacy.
For the furo[3,2-f]naphthyridine core, key positions for modification include the chlorine atom at the C-5 position, the dihydrofuran ring, and the nitrogen atoms within the naphthyridine system.
Substitution at the C-5 Position: Replacing the chlorine atom with various functional groups (e.g., amines, alkoxy groups, or different halogens) can modulate the compound's electronic properties and its ability to form hydrogen bonds, potentially altering its binding affinity and selectivity for target proteins.
Modification of the Dihydrofuro Ring: Introducing substituents on the furan (B31954) ring or altering its saturation level could influence the molecule's conformation and interaction with target binding sites.
Functionalization of the Naphthyridine Core: Adding substituents to other available positions on the naphthyridine rings can impact solubility, metabolic stability, and target engagement. Studies on other naphthyridine derivatives have shown that substitutions at various positions can significantly impact cytotoxic activity. For example, methyl substitutions at the C-6 or C-7 positions of a different naphthyridine series were found to be more active than those at the C-5 position.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to rationally design new derivatives with predicted improvements in activity and selectivity. These in silico approaches help prioritize the synthesis of compounds that are most likely to succeed, thereby streamlining the drug discovery process.
| Modification Strategy | Rationale | Potential Outcome |
| Varying substituent at C-5 | Modulate electronics and hydrogen bonding potential. | Enhanced target affinity and selectivity. |
| Introducing groups on the furan ring | Alter steric profile and conformational flexibility. | Improved binding and pharmacokinetic properties. |
| Functionalizing other naphthyridine positions | Influence solubility and metabolic stability. | Better overall drug-like properties. |
| N-alkylation or N-oxidation | Modify core reactivity and interactions. | Novel biological activity profiles. |
This interactive table summarizes potential optimization strategies for the furo[3,2-f]naphthyridine scaffold.
Exploration of Polypharmacology and Multi-Target Approaches for Furo[3,2-f]naphthyridine Derivatives
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Consequently, designing drugs that can simultaneously modulate several targets—a concept known as polypharmacology—is an increasingly attractive therapeutic strategy. This multi-target approach can lead to higher efficacy, a reduced likelihood of drug resistance, and an improved safety profile compared to combinations of single-target agents.
The rigid and complex structure of the furo[3,2-f]naphthyridine scaffold makes it an excellent candidate for the development of multi-target drugs. By carefully selecting and placing different functional groups onto the core structure, it is possible to design derivatives that interact with multiple, distinct biological targets. For instance, a single molecule could be engineered to inhibit both a specific kinase and a DNA-modifying enzyme, a strategy relevant in oncology.
Future research should involve screening furo[3,2-f]naphthyridine derivatives against panels of biologically relevant targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify multi-target profiles. Computational tools can aid in the rational design of such compounds by predicting their binding affinity to different protein structures. This strategy could unlock the potential of this scaffold to treat complex multifactorial diseases more effectively.
Potential Applications in Novel Disease Areas
While the initial therapeutic focus of a compound series may be narrow, the broad biological activity often associated with privileged scaffolds like naphthyridines suggests potential applications in a variety of disease areas. The furo[3,2-f]naphthyridine scaffold is no exception, and its derivatives should be explored for efficacy beyond a single indication.
Oncology: Naphthyridine derivatives have shown significant potential as anticancer agents, with some acting as topoisomerase II inhibitors or demonstrating potent cytotoxicity against various cancer cell lines, including cervical, leukemia, and prostate cancer. The furo[3,2-f]naphthyridine scaffold could yield novel compounds with improved efficacy or the ability to overcome resistance to existing therapies.
Infectious Diseases: The naphthyridine core is famously the basis for nalidixic acid and its fluoroquinolone successors, a major class of antibacterial agents that inhibit bacterial DNA gyrase. Novel furo[3,2-f]naphthyridine derivatives could be investigated for activity against drug-resistant bacterial or fungal strains.
Neurodegenerative Diseases: There is growing interest in the role of small molecules for treating conditions like Alzheimer's and Parkinson's disease. Natural compounds with polypharmacological qualities are considered promising for addressing the complex pathology of these disorders, which involves oxidative stress, inflammation, and protein aggregation. The potential for furo[3,2-f]naphthyridine derivatives to modulate multiple targets could be beneficial in this context.
Inflammatory Disorders: Certain naphthyridine derivatives have demonstrated anti-inflammatory properties, for instance, by inhibiting the secretion of pro-inflammatory cytokines. This opens the possibility of developing furo[3,2-f]naphthyridine-based compounds for treating chronic inflammatory diseases.
| Potential Disease Area | Rationale Based on Naphthyridine Scaffold | Relevant Biological Targets/Mechanisms |
| Oncology | Known cytotoxic effects and inhibition of key cancer-related enzymes. | Topoisomerase II, Kinases, DNA intercalation. |
| Infectious Diseases | Core structure of quinolone antibiotics. | DNA gyrase, Topoisomerase IV. |
| Neurodegenerative Diseases | Potential for multi-target activity against complex pathologies. | Kinases (e.g., GSK-3β), Protein aggregation pathways. |
| Inflammatory Disorders | Demonstrated inhibition of inflammatory mediators. | Cytokine pathways (e.g., IL-1β, IL-6, TNF-α). |
This interactive table outlines potential new therapeutic applications for the furo[3,2-f]naphthyridine scaffold based on the known activities of the broader naphthyridine class.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of naphthyridine derivatives often involves cyclization or functionalization of precursor heterocycles. For example, catalytic hydrogenation (e.g., Pd/C under H₂ at 3 atm) can reduce benzyl-protected intermediates to yield tetrahydro derivatives . Hydrolysis with strong acids (e.g., 50% H₂SO₄ under reflux) is effective for converting nitriles to carboxylic acids, which may apply to functionalizing substituents on the naphthyridine core . Reaction time, temperature, and catalyst loading must be optimized to prevent side reactions like over-reduction or decomposition.
Q. How can the purity and structural identity of this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments and substituent positions (e.g., aromatic protons vs. dihydrofuro protons).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., molecular ion peak matching C₈H₇ClN₂O for similar naphthyridines) .
- HPLC/GC : Assess purity by detecting impurities at trace levels.
- Elemental Analysis : Validate empirical formula accuracy .
Q. What safety protocols are critical when handling halogenated naphthyridines?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.
- Waste Disposal : Halogenated waste should be segregated and treated as hazardous .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., Cl at position 5) affect the reactivity of 1,7-naphthyridine derivatives in cross-coupling reactions?
- Methodological Answer : The chloro substituent acts as a directing group in electrophilic substitutions. For example, in Suzuki-Miyaura coupling, the Cl atom can be replaced by boronic acids under palladium catalysis. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing electron density maps. Experimental validation involves synthesizing analogs with varying substituents and comparing reaction rates .
Q. What strategies mitigate instability of dihydrofuro-naphthyridines under acidic or oxidative conditions?
- Methodological Answer :
- pH Control : Buffer solutions (pH 6–8) prevent protonation of the nitrogen atoms, reducing ring-opening reactions.
- Antioxidants : Additives like BHT (butylated hydroxytoluene) stabilize the compound during storage.
- Derivatization : Protecting groups (e.g., acetyl for hydroxyl moieties) enhance stability during reactions .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using software like AutoDock.
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., solubility, CYP450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

